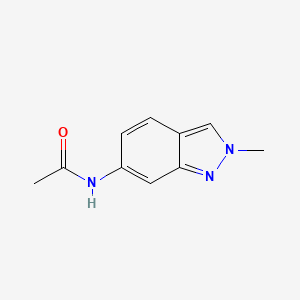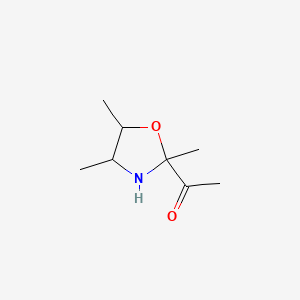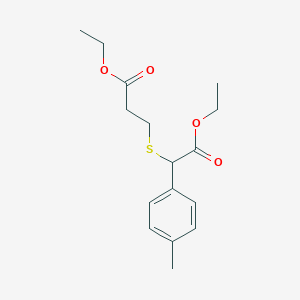
Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate is an organic compound with the molecular formula C16H22O4S. It is a derivative of propanoic acid and contains an ethyl ester functional group. This compound is known for its unique chemical structure, which includes an ethoxy group, an oxo group, and a P-tolylethylthio group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate typically involves the reaction of ethyl 3-mercaptopropanoate with 2-ethoxy-2-oxo-1-P-tolylethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine or sodium hydroxide is used to facilitate the reaction. The product is then purified by column chromatography or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as distillation or solvent extraction to isolate the desired product.
Análisis De Reacciones Químicas
Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically results in the formation of carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction reaction may lead to the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. These reactions result in the replacement of the ethoxy or oxo groups with the nucleophile.
Common reagents and conditions used in these reactions include organic solvents such as ethanol or acetone, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used as a reagent in various chemical reactions, including oxidation, reduction, and substitution.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays. It is also used in the development of new drugs and pharmaceuticals.
Medicine: The compound has potential applications in the treatment of diseases such as cancer and infectious diseases. It is used in the development of new therapeutic agents and as a tool in drug discovery.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds. It is also used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins. It may also interact with nucleic acids or other biomolecules to exert its effects.
The specific molecular targets and pathways involved depend on the context in which the compound is used. For example, in the study of enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor of the enzyme. In the development of new drugs, the compound may interact with specific receptors or signaling pathways to produce a therapeutic effect.
Comparación Con Compuestos Similares
Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate can be compared with other similar compounds, such as:
Ethyl 3-mercaptopropanoate: This compound is a precursor in the synthesis of this compound and has similar chemical properties.
Ethyl 3-oxo-3-(p-tolyl)propanoate: This compound has a similar structure but lacks the ethoxy and thio groups. It is used in similar chemical reactions and has similar applications.
Ethyl 3-(2-oxo-1-p-tolylethylthio)propanoate: This compound is similar in structure but lacks the ethoxy group. It has similar chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical properties and reactivity. This makes it a valuable compound in various scientific research applications.
Propiedades
Fórmula molecular |
C16H22O4S |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
ethyl 3-[2-ethoxy-1-(4-methylphenyl)-2-oxoethyl]sulfanylpropanoate |
InChI |
InChI=1S/C16H22O4S/c1-4-19-14(17)10-11-21-15(16(18)20-5-2)13-8-6-12(3)7-9-13/h6-9,15H,4-5,10-11H2,1-3H3 |
Clave InChI |
IDDJVPVVTHTLER-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCSC(C1=CC=C(C=C1)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


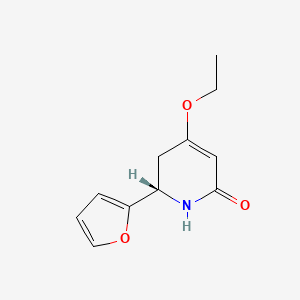
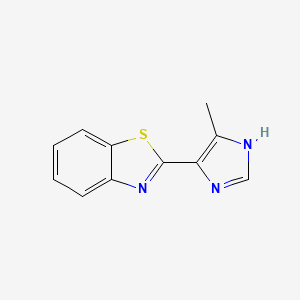

![[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate](/img/structure/B13829629.png)
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13829637.png)
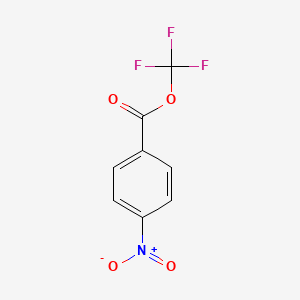
![2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B13829641.png)
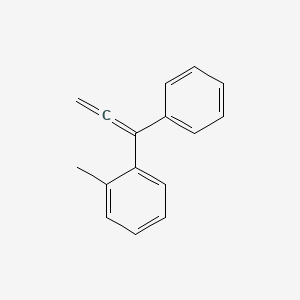
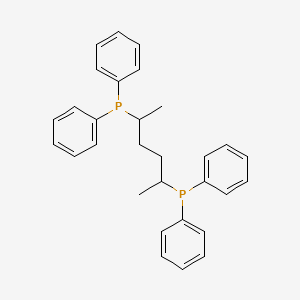
![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)
![Acetamide,2-amino-N-[2-(dimethylamino)ethyl]-](/img/structure/B13829677.png)

